

A Comparative Analysis of 1P-LSD and LSD: Subjective Effects in Human Studies

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

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This guide provides an in-depth, objective comparison of the subjective effects of 1-propionyl-lysergic acid diethylamide (1P-LSD) and lysergic acid diethylamide (LSD) based on available human studies. As the landscape of psychedelic research evolves, understanding the nuances of LSD analogs like 1P-LSD is critical for scientific advancement and drug development. This document synthesizes pharmacokinetic data, psychometric evaluations, and established research methodologies to offer a comprehensive overview for the scientific community.

Introduction: The Rise of a Prodrug

1P-LSD emerged in 2015 as a research chemical and an analog of the well-known psychedelic, LSD.^{[1][2]} Structurally, it differs from LSD by the addition of a propionyl group to the indole nitrogen.^[1] This seemingly minor modification has significant implications, primarily positioning 1P-LSD as a prodrug for LSD.^{[2][3]} A prodrug is a compound that is converted into a pharmacologically active drug after administration. Human studies have demonstrated that 1P-LSD is rapidly and efficiently metabolized into LSD in the body.^{[4][5]} This metabolic conversion is central to understanding the compound's subjective effects.

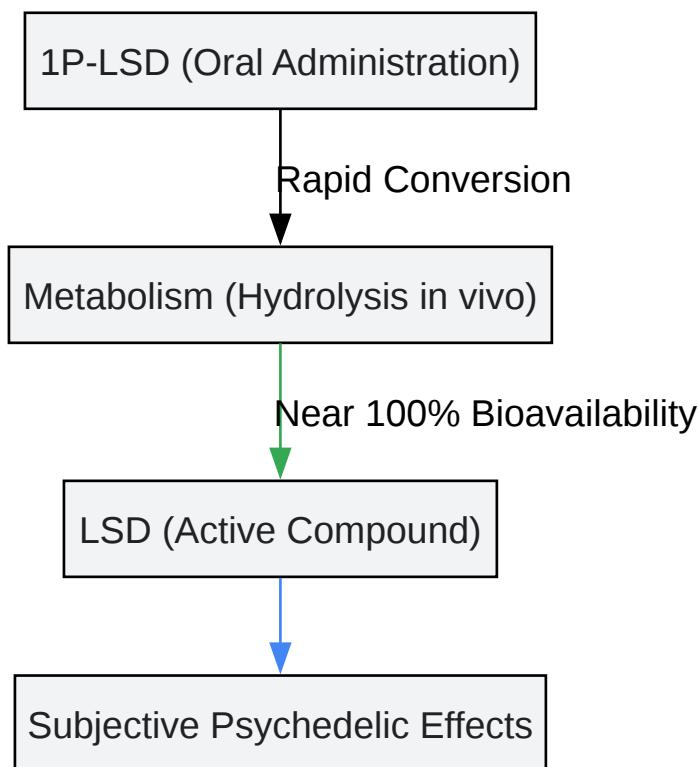
Pharmacokinetics: The Conversion Pathway

The foundational principle governing the subjective effects of 1P-LSD is its biotransformation into LSD. A key human study involving both oral and intravenous administration of 100 µg of

1P-LSD provided critical insights into its pharmacokinetic profile.[4][5]

Following oral administration, 1P-LSD itself was not detected in serum or urine; instead, only LSD was found.[4][5] This indicates a near-complete and rapid conversion of 1P-LSD to LSD. The bioavailability of LSD after oral ingestion of 1P-LSD was determined to be close to 100%. [4][5] After intravenous administration, 1P-LSD was detectable in serum for a short period (up to 4.16 hours) before being completely converted to LSD.[4][5] The elimination half-life of the resulting LSD was found to be approximately 5.7 to 6.4 hours, which is consistent with the known pharmacokinetics of directly administered LSD.[4][5][6]

This rapid and efficient in-vivo hydrolysis underpins the hypothesis that the psychoactive effects experienced after consuming 1P-LSD are, in fact, the effects of LSD.



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Caption: Metabolic Pathway of 1P-LSD to LSD.

Comparative Subjective Effects: A Mirror Image?

Given that 1P-LSD serves as a prodrug for LSD, it is logical to expect their subjective effects to be virtually indistinguishable. The available scientific evidence and anecdotal reports strongly support this conclusion.[\[7\]](#)[\[8\]](#)

A human study directly assessing the subjective effects of 1P-LSD found that its psychosensory effects and their time course were comparable to those observed in other studies with LSD.[\[4\]](#)[\[5\]](#) Participants in this study completed the Five-Dimensions of Altered States of Consciousness (5D-ASC) rating scale, a validated tool in psychedelic research.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) The scores from this scale were consistent with what would be expected from a comparable dose of LSD.[\[4\]](#)

The subjective effects of LSD, and by extension 1P-LSD, are multifaceted and can be categorized using standardized psychometric tools. Modern clinical research on LSD has identified a range of acute subjective effects, including:

- Positive Mood and Experience: Feelings of bliss, euphoria, and rating the experience as a "good drug effect".[\[14\]](#)
- Perceptual Alterations: Visual and auditory hallucinations, synesthesia (the blending of senses), and altered meaning of perceptions.[\[14\]](#)
- Altered Sense of Self: Derealization, depersonalization, and mystical-type experiences, often characterized by a sense of unity and transcendence.[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Cognitive and Emotional Shifts: Increased feelings of closeness to others, openness, trust, and suggestibility.[\[14\]](#)

It is important to note that negative experiences, such as anxiety and paranoia, can also occur, though in controlled settings with experienced participants, positive effects are more commonly reported.[\[14\]](#)[\[17\]](#)

Anecdotal reports from users consistently suggest that the subjective effects of 1P-LSD are so similar to those of LSD that they are virtually indistinguishable.[\[7\]](#)[\[18\]](#) Some users report subtle differences, such as a slightly slower onset for 1P-LSD, which is consistent with the time required for its metabolic conversion to LSD.[\[18\]](#)

Subjective Effect Category	LSD	1P-LSD
Primary Psychoactive Compound	LSD	LSD (following metabolism)
Onset of Effects	Typically 30-90 minutes	Reported to be similar, sometimes slightly longer
Duration of Effects	8-12 hours	8-12 hours
Core Subjective Effects	Hallucinations, euphoria, ego dissolution, altered cognition	Indistinguishable from LSD
Psychometric Profile (e.g., 5D-ASC)	Well-characterized dose-dependent effects	Comparable to LSD at equivalent doses of the resulting LSD

Methodologies for Assessing Subjective Effects

The objective comparison of subjective psychedelic experiences relies on validated and standardized methodologies. For researchers in this field, understanding these tools is paramount.

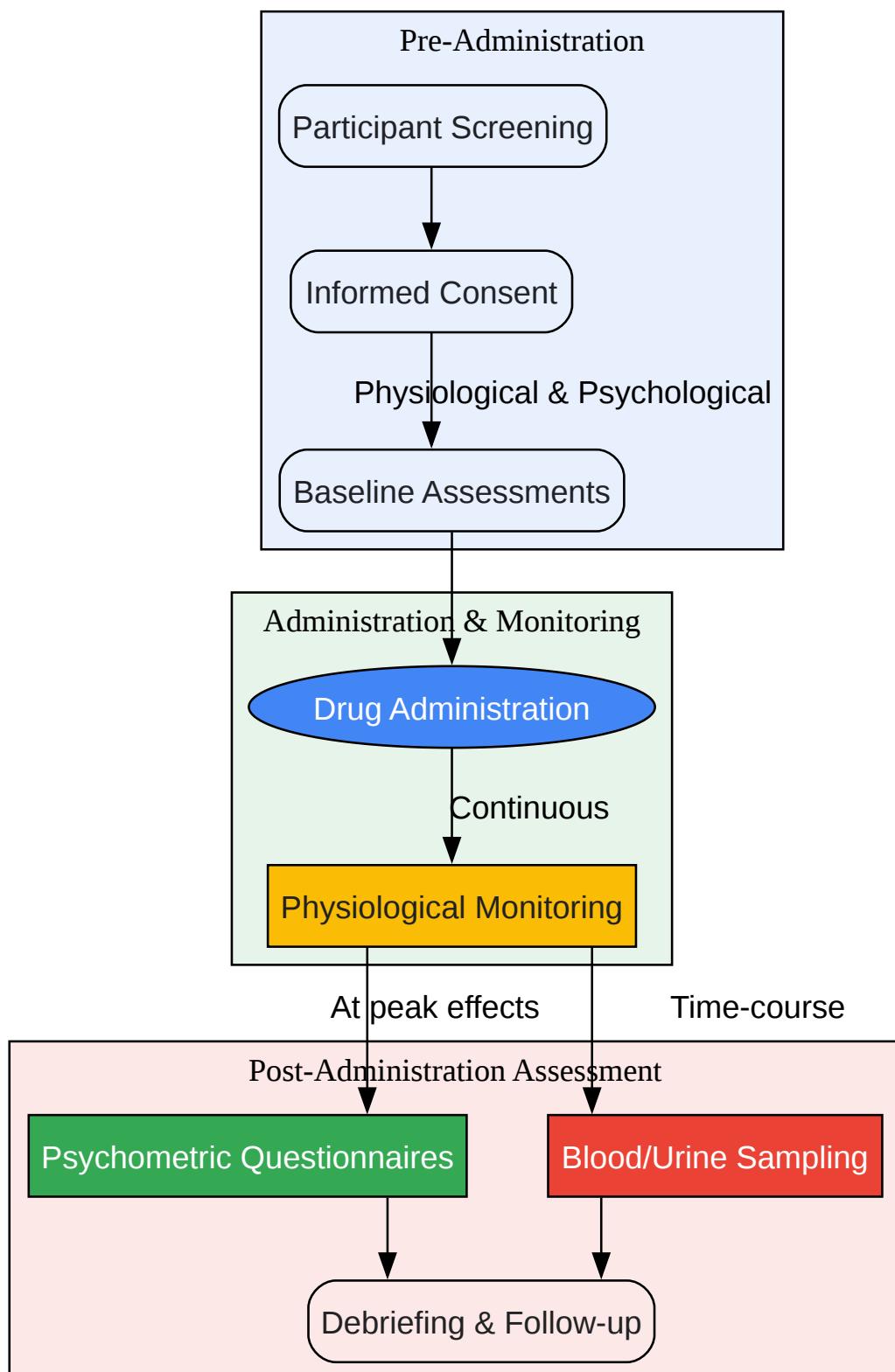
Standardized Questionnaires

Several psychometric instruments are routinely used in clinical research to quantify the subjective effects of psychedelics:

- Five-Dimensions of Altered States of Consciousness (5D-ASC): This is one of the most widely used scales and assesses various dimensions of the psychedelic experience, including oceanic boundlessness (mystical experiences), dread of ego dissolution (anxiety), and visionary restructuralization (visual effects).[9][10][11][12][13]
- Mystical Experience Questionnaire (MEQ): This questionnaire specifically measures the occurrence and intensity of mystical-type experiences, which are often correlated with positive long-term outcomes.[9][15][19]
- Visual Analog Scales (VAS): These are simple scales where participants rate the intensity of specific effects, such as "good drug effect" or "drug liking".[14]

Experimental Protocol for Subjective Effects Assessment

A typical experimental workflow for assessing the subjective effects of a compound like 1P-LSD or LSD in a clinical setting would involve the following steps:

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Caption: Experimental Workflow for Subjective Effects Assessment.

Step-by-Step Methodology:

- Participant Screening: Rigorous screening of participants for physical and psychological health is conducted to ensure safety.
- Informed Consent: Participants are fully informed of the study procedures and potential risks before providing consent.
- Baseline Assessments: Collection of baseline physiological data (heart rate, blood pressure) and psychological state using standardized questionnaires.
- Drug Administration: Administration of a precise dose of the compound (e.g., 100 µg of 1P-LSD or LSD) in a controlled and comfortable setting.
- Physiological and Psychological Monitoring: Continuous monitoring of vital signs and periodic administration of psychometric questionnaires at predefined time points, especially during the expected peak of the drug's effects.
- Pharmacokinetic Sampling: Collection of blood and/or urine samples at various time points to analyze the concentration of the drug and its metabolites.
- Debriefing and Follow-up: A debriefing session with a trained professional after the acute effects have subsided, followed by long-term follow-up assessments to measure any lasting psychological changes.

Legal and Regulatory Considerations

It is crucial for researchers to be aware of the legal status of both LSD and 1P-LSD. LSD is a Schedule I controlled substance in the United States and is similarly controlled in most other countries, meaning it is illegal to manufacture, possess, or distribute without a specific license for research.^[20] 1P-LSD was initially introduced as a "research chemical" in a legal gray area in many jurisdictions.^{[1][20]} However, due to its nature as a prodrug for LSD, many countries have now explicitly banned 1P-LSD or control it under analog acts.^{[2][7][20]} Researchers must ensure full compliance with all local and national regulations regarding these compounds.

Conclusion

The available human research strongly indicates that 1P-LSD functions as a prodrug for LSD, with its subjective effects being qualitatively and quantitatively comparable to those of LSD. The primary difference lies in the metabolic step required to convert 1P-LSD into the active compound, LSD. For the scientific community, this positions 1P-LSD as a tool that produces the well-characterized effects of LSD. Future research may further elucidate any subtle differences in the onset or subjective experience, but the current evidence points towards a near-identical psychopharmacological profile. The rigorous methodologies developed for studying LSD, including the use of validated questionnaires and controlled experimental settings, are directly applicable and essential for any further investigation into 1P-LSD or other LSD analogs.

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- To cite this document: BenchChem. [A Comparative Analysis of 1P-LSD and LSD: Subjective Effects in Human Studies]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601929#subjective-effects-of-1p-lsd-versus-lsd-in-human-studies>]

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